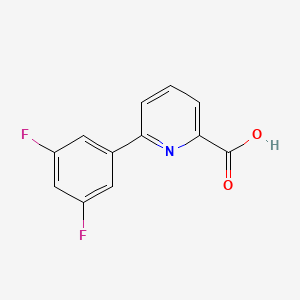

6-(3,5-Difluorophenyl)picolinic acid

Description

Properties

IUPAC Name |

6-(3,5-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBRVJLENUJJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-(3,5-Difluorophenyl)picolinic acid are Zinc Finger Proteins (ZFPs) . ZFPs are a class of proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding.

Mode of Action

This compound interacts with its targets, the ZFPs, by binding to them in a manner that alters their structures and disrupts zinc binding, thereby inhibiting their function. This disruption of zinc binding is critical as it prevents the ZFPs from performing their normal cellular functions.

Biochemical Pathways

Given its interaction with zfps, it is likely that it impacts pathways related to dna recognition, rna packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with ZFPs. By disrupting the function of ZFPs, the compound can potentially inhibit processes such as viral replication and packaging, as well as other cellular functions regulated by ZFPs.

Biochemical Analysis

Biochemical Properties

6-(3,5-Difluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins (ZFPs), where it binds to these proteins, altering their structure and disrupting zinc binding, thereby inhibiting their function. This interaction is crucial as it affects the activity of ZFPs, which are involved in numerous cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, picolinic acid, a related compound, has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion. This suggests that this compound may have similar antiviral properties, impacting cellular processes related to viral entry and replication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to zinc finger proteins, disrupting their structure and inhibiting their function. This binding interaction leads to enzyme inhibition, affecting various cellular processes. Additionally, it may influence gene expression by altering the activity of transcription factors that rely on zinc finger proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that picolinic acid exhibits broad-spectrum antiviral activity over time, suggesting that this compound may have similar long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Picolinic acid has been shown to exhibit antiviral activity in pre-clinical animal models, such as the murine BALB/c model and the Syrian golden hamster model. These studies indicate that the compound’s efficacy and potential toxicity are dose-dependent. High doses may lead to adverse effects, while optimal dosages can provide therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized through a series of enzymatic reactions, including hydroxylation and decarboxylation. For instance, picolinic acid is converted into 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, and 2,5-dihydroxypyridine in microbial cells. These metabolic pathways highlight the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

6-(3,5-Difluorophenyl)picolinic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₇F₂NO₂

- Molecular Weight : Approximately 245.18 g/mol

- CAS Number : 1226098-50-5

- IUPAC Name : 6-(3,5-difluorophenyl)-2-pyridinecarboxylic acid

The compound features a picolinic acid backbone substituted with a difluorophenyl group at the 6-position, enhancing its electronic properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antitumor Activity :

- Research indicates that compounds with similar structures exhibit significant antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The difluorophenyl group may enhance binding affinity to specific biological targets involved in cancer progression.

- Enzyme Inhibition :

- Receptor Interaction :

Table: Summary of Biological Activities

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

- Cancer Therapy : Due to its antitumor properties, this compound could be developed as a lead candidate for new cancer treatments.

- Antimicrobial Agents : Similar picolinic acid derivatives have shown promise as antimicrobial agents, suggesting potential applications in treating infections.

- Herbicides : Research on related compounds indicates that modifications in the picolinic structure can lead to effective herbicides, hinting at agricultural applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of picolinic acid, including 6-(3,5-Difluorophenyl)picolinic acid, exhibit promising anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways.

- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that a series of picolinic acid derivatives showed significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was linked to the modulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of picolinic acid derivatives. These compounds may play a role in protecting neuronal cells from oxidative stress and inflammation.

- Case Study: Research published in Neuroscience Letters highlighted that this compound exhibited protective effects against neurodegeneration in animal models of Alzheimer’s disease. The compound was found to reduce levels of beta-amyloid plaques and improve cognitive function.

Agricultural Applications

Fungicides and Pest Control

this compound has been identified as an effective agent against various plant pathogens. Its derivatives are being developed as fungicides to combat plant diseases caused by fungi.

- Data Table: Efficacy Against Plant Pathogens

| Pathogen | Disease Type | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | Wilt disease | 85 |

| Botrytis cinerea | Gray mold | 78 |

| Phytophthora infestans | Late blight | 90 |

- Case Study: A patent application (EP1134214A1) describes the use of picolinamide derivatives derived from this compound as effective fungicides with high safety profiles for crops. The study reported significant control over diseases affecting vegetables and fruit trees, demonstrating its agricultural potential.

Material Science

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be used as a building block in the synthesis of advanced materials. Its derivatives can be incorporated into polymers or used to create functional coatings with specific properties.

- Case Study: Research in Advanced Materials demonstrated that incorporating picolinic acid derivatives into polymer matrices enhanced thermal stability and mechanical strength. This application is particularly relevant for developing materials used in high-performance applications such as aerospace and automotive industries.

Comparison with Similar Compounds

Structural Analogs with Varying Fluorine Substitution Patterns

The position and number of fluorine atoms on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- 3,5-Difluoro Substitution : The symmetrical 3,5-arrangement optimizes π-stacking interactions in enzyme active sites, as seen in kinase inhibitors .

- 2,3/2,5-Difluoro Substitution : Asymmetric substitution reduces planarity, lowering binding affinity but improving solubility .

- 3,4-Difluoro Substitution : In SNAP-acid derivatives, this pattern increases MCHR1 antagonism by 20% compared to 3,5-substituted analogs, likely due to altered dipole interactions .

Functional Group Modifications on the Picolinic Acid Core

Replacing fluorine with other substituents or adding functional groups alters bioactivity:

Preparation Methods

Cross-Coupling Reactions for Aryl Substitution

The most common and effective method to introduce the 3,5-difluorophenyl group at the 6-position of picolinic acid involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This method uses:

- A halogenated picolinic acid derivative (e.g., 6-bromopicolinic acid or 6-chloropicolinic acid) as the electrophilic partner.

- A boronic acid or boronate ester of 3,5-difluorophenyl as the nucleophilic coupling partner.

- Palladium catalysts (e.g., Pd(PPh3)4) and suitable bases (e.g., K2CO3) in polar solvents (e.g., DMF, toluene/water mixtures).

- Reaction temperatures typically range from 80 to 110 °C under inert atmosphere.

This method provides high regioselectivity for substitution at the 6-position and good yields of the arylated picolinic acid.

Esterification and Hydrolysis Steps

Often, the synthesis involves preparing ester intermediates such as ethyl 6-(3,5-difluorophenyl)picolinate to facilitate purification and characterization. The esterification is typically performed by:

- Reacting 6-(3,5-difluorophenyl)picolinic acid with ethanol in the presence of acid catalysts like sulfuric acid under reflux.

- Purifying the ester by recrystallization or chromatography.

Subsequently, hydrolysis of the ester back to the free acid is achieved by:

- Base-mediated saponification using sodium hydroxide in aqueous ethanol.

- Acid-catalyzed hydrolysis using hydrochloric acid in dioxane or water.

- Isolation of the acid by acidification and extraction.

Alternative Amidation and Coupling Approaches

In some protocols, the picolinic acid moiety is first activated by carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives like 1-hydroxybenzotriazole (HOBt). This activation allows for:

- Coupling with amines or other nucleophiles to form amide derivatives.

- Subsequent functionalization or conversion to the desired carboxylic acid.

Although these methods are more common for amide derivatives, they inform the activation and purification steps relevant to picolinic acid derivatives.

Detailed Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cross-coupling (Suzuki) | 6-halopicolinic acid + 3,5-difluorophenylboronic acid, Pd catalyst, K2CO3, DMF/H2O, 80–110 °C, inert gas | 60–85 | High regioselectivity; careful control of temperature and base essential to minimize byproducts |

| Esterification | This compound + ethanol, H2SO4 catalyst, reflux, 4–6 h | 70–90 | Ester facilitates purification; reaction monitored by TLC or HPLC |

| Hydrolysis (saponification) | Ethyl ester + NaOH (aq) in ethanol/water, room temperature or reflux, 2–4 h | 80–95 | Acidification post-reaction to isolate free acid |

| Carbodiimide activation | Picolinic acid + DCC + HOBt in DMF, 0–20 °C, 18–22 h | 70–83 | Used for amide coupling; informs activation chemistry for acid derivatives |

Analytical Characterization

The preparation methods are complemented by analytical techniques to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm aromatic substitution patterns and carboxylic acid presence.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular mass and purity.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.

- Infrared Spectroscopy (IR) : Identifies functional groups, especially carboxylic acid and ester carbonyls.

Research Findings and Optimization Insights

- Reaction Optimization : Stoichiometric control of reagents and choice of solvent system (e.g., acetonitrile/water mixtures) are critical to minimize side reactions and improve yield.

- Temperature Control : Lower temperatures during activation steps reduce byproduct formation; elevated temperatures required for coupling.

- Protecting Groups : Use of protecting groups (e.g., tert-butyl esters) can stabilize intermediates and improve handling.

- Scale-up Considerations : Continuous flow synthesis and automated reaction monitoring are employed industrially to enhance reproducibility and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base, DMF/H2O, 80–110 °C | High regioselectivity, versatile | Requires halogenated precursor |

| Esterification | Ethanol, H2SO4 catalyst, reflux | Facilitates purification | Requires subsequent hydrolysis |

| Hydrolysis (Saponification) | NaOH in EtOH/H2O, room temp or reflux | Efficient conversion to acid | Requires acid work-up |

| Carbodiimide Activation | DCC, HOBt, DMF, 0–20 °C | Effective for amide formation | Side reactions possible |

Q & A

Q. What are the optimal synthetic routes for 6-(3,5-Difluorophenyl)picolinic acid, and how can reaction yields be systematically improved?

- Methodological Answer: A combination of palladium-catalyzed cross-coupling and regioselective functionalization is commonly employed. To optimize yields, use a factorial design of experiments (DoE) to test variables such as catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (DMF vs. THF). Statistical analysis of variance (ANOVA) can identify critical parameters. For example, highlights DoE’s role in minimizing experimental runs while maximizing data quality . Additionally, computational reaction path searches (e.g., using density functional theory) can predict intermediates and transition states, as demonstrated in ’s ICReDD framework .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in fluorinated picolinic acid derivatives?

- Methodological Answer: High-resolution ¹⁹F NMR (500 MHz) and X-ray crystallography are critical. For NMR, compare coupling constants (e.g., JF-F) with reference compounds like 3,5-difluorobenzoic acid derivatives () to confirm substitution patterns . X-ray analysis requires crystallization in aprotic solvents (e.g., acetonitrile) to avoid hydrate formation. emphasizes adherence to standardized protocols (e.g., ECHA guidelines) for structural validation .

Q. What in vitro models are appropriate for preliminary assessment of biological activity, and how should controls mitigate fluorophore interference?

- Methodological Answer: Use cell-free enzymatic assays (e.g., kinase inhibition) with fluorogenic substrates. To control for autofluorescence, include parallel assays with 6-phenylpicolinic acid (non-fluorinated analog) and use quenchers like CoCl₂. recommends a pre-experimental design phase to identify confounding variables, such as solvent effects (DMSO ≤0.1%) .

Advanced Research Questions

Q. How do electronic effects of the 3,5-difluorophenyl substituent influence the acid dissociation constant (pKa) of the picolinic acid moiety?

- Methodological Answer: The electron-withdrawing fluorine atoms lower the pKa by stabilizing the deprotonated form. Experimentally, use potentiometric titration in aqueous-organic solvents (e.g., 30% methanol) with ionic strength correction. Computationally, apply quantum mechanical calculations (e.g., COSMO-RS) to correlate experimental pKa with molecular electrostatic potential maps. ’s integration of computational and experimental workflows is critical here .

Q. What strategies reconcile discrepancies between theoretical predictions and experimental data in the compound’s solubility profile?

- Methodological Answer: Discrepancies often arise from polymorphic forms or aggregation. Use differential scanning calorimetry (DSC) to detect polymorphs and dynamic light scattering (DLS) to assess aggregation. For theoretical validation, apply Hansen solubility parameters (HSPs) and machine learning models trained on fluorinated analogs (e.g., perfluorooctanoic acid derivatives in ). ’s multi-parametric regression analysis can identify outliers .

Q. How can isotope-labeling techniques (e.g., ¹⁹F NMR with deuterated analogs) elucidate metabolic pathways in model organisms?

- Methodological Answer: Synthesize deuterated analogs (e.g., 6-(3,5-difluorophenyl-d₃)picolinic acid) via H/D exchange under acidic conditions. Use ¹⁹F NMR to track metabolite formation in liver microsome assays, comparing retention times with LC-MS data. ’s deuterated benzoic acid derivatives provide a template for stable isotope incorporation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s photostability under UV light?

- Methodological Answer: Replicate studies using standardized light sources (e.g., 365 nm LED) and actinometry to quantify irradiance. Test in both solid-state and solution (e.g., PBS pH 7.4) to isolate matrix effects. ’s protocols for perfluorinated compounds recommend using quartz cells to avoid UV absorption interference .

Experimental Design for Mechanistic Studies

Q. What kinetic models best describe the compound’s degradation in aqueous environments?

- Methodological Answer: Apply pseudo-first-order kinetics under varying pH (2–12) and temperature (25–50°C). Use high-performance liquid chromatography (HPLC) with a C18 column for quantification. For complex mechanisms, employ the Arrhenius-Eyring equation to distinguish between acid-catalyzed and radical-mediated pathways. ’s factorial design principles ensure robust parameter screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.